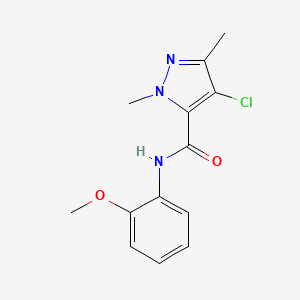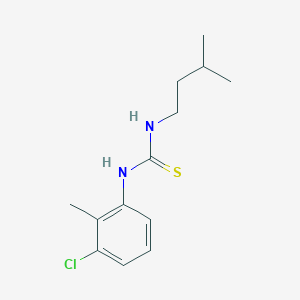
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a chlorinated aromatic ring and a branched alkyl chain, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with an isothiocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. The general synthetic route can be summarized as follows:
Starting Materials: 3-chloro-2-methylaniline and 3-methylbutyl isothiocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, and the isothiocyanate derivative is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours until the formation of the thiourea compound is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Análisis De Reacciones Químicas
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide or sulfonylurea derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or bases as catalysts.
Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbonyl compounds.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. The thiourea group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to the inhibition of enzyme activity. Additionally, the chlorinated aromatic ring and branched alkyl chain contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)-3-(2-methylbutyl)thiourea: This compound has a similar structure but with a different alkyl chain. The difference in the alkyl chain can affect the compound’s chemical properties and biological activities.
1-(3-Chloro-2-methylphenyl)-3-(3-methylpropyl)thiourea: This compound has a shorter alkyl chain compared to this compound. The shorter chain can influence the compound’s solubility and reactivity.
1-(3-Chloro-2-methylphenyl)-3-(3-methylpentyl)thiourea: This compound has a longer alkyl chain, which can affect its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2S/c1-9(2)7-8-15-13(17)16-12-6-4-5-11(14)10(12)3/h4-6,9H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVAOEIHXVWEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
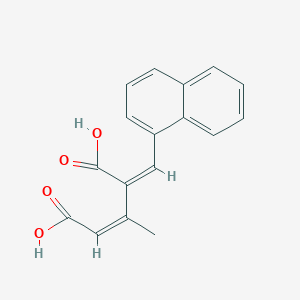
![4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline](/img/structure/B5826651.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine](/img/structure/B5826668.png)
![N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B5826671.png)
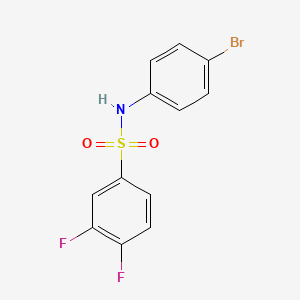
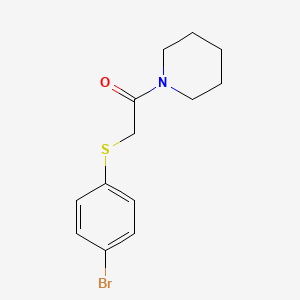
![3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5826690.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5826706.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5826716.png)
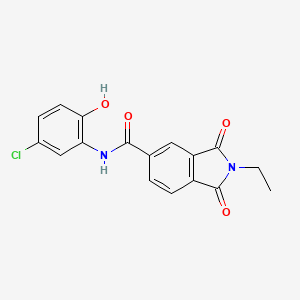
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide](/img/structure/B5826734.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B5826735.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5826743.png)
